molecular formula C8H9BrN2S B2370046 (4-Bromo-3-methylphenyl)thiourea CAS No. 930396-08-0

(4-Bromo-3-methylphenyl)thiourea

Cat. No.: B2370046
CAS No.: 930396-08-0
M. Wt: 245.14
InChI Key: AXOOLCWORPVHEQ-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylphenyl)thiourea is an organosulfur compound with the molecular formula C8H9BrN2S. This compound is a derivative of thiourea, where the hydrogen atoms are substituted with a 4-bromo-3-methylphenyl group. Thiourea derivatives are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Bromo-3-methylphenyl)thiourea can be synthesized through a condensation reaction between 4-bromo-3-methylaniline and thiocarbamoyl chloride. The reaction typically occurs in an aqueous medium, often facilitated by a base such as sodium hydroxide. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the intermediates and the final product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to achieve high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (4-Bromo-3-methylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(4-Bromo-3-methylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, influencing their activity. In coordination chemistry, the compound acts as a ligand, binding to metal ions and altering their reactivity. The bromine atom in the phenyl ring can participate in halogen bonding, further modulating the compound’s interactions .

Comparison with Similar Compounds

  • 1-(4-Chloro-3-methylphenyl)thiourea
  • 1-(4-Fluoro-3-methylphenyl)thiourea
  • 1-(4-Iodo-3-methylphenyl)thiourea

Comparison: (4-Bromo-3-methylphenyl)thiourea is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative exhibits different reactivity patterns, particularly in substitution reactions. The size and electronegativity of the bromine atom also influence the compound’s biological activity and coordination behavior .

Properties

IUPAC Name

(4-bromo-3-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOOLCWORPVHEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=S)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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